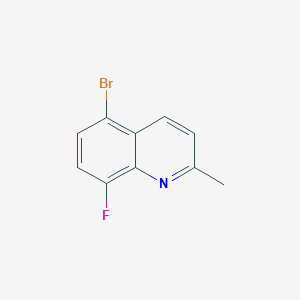

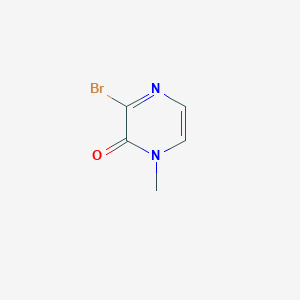

3-bromo-1-methylpyrazin-2(1H)-one

Overview

Description

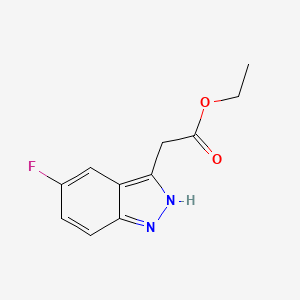

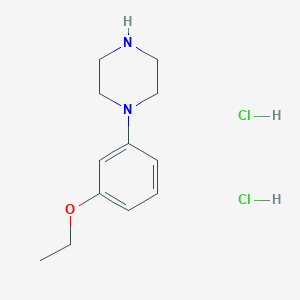

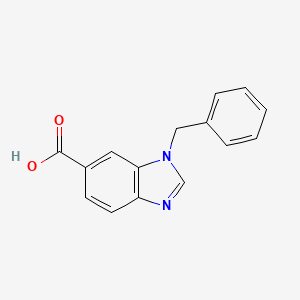

“3-bromo-1-methylpyrazin-2(1H)-one” is a chemical compound with the molecular formula C5H5BrN2O . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles particularly useful in organic synthesis .

Synthesis Analysis

Pyrazoles, including “3-bromo-1-methylpyrazin-2(1H)-one”, have been the subject of many studies due to their diverse applications in areas such as technology, medicine, and agriculture . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The molecular structure of “3-bromo-1-methylpyrazin-2(1H)-one” consists of a five-membered ring containing two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis

The pyrazole nucleus in “3-bromo-1-methylpyrazin-2(1H)-one” and other pyrazole derivatives leads to diversified applications in different areas . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-methylpyrazin-2(1H)-one” include a predicted boiling point of 230.3±23.0 °C and a predicted density of 1.73±0.1 g/cm3 .Scientific Research Applications

Chemical Synthesis and Functionalization

The synthesis of functionalized pyrazin-2(1H)-ones, including derivatives related to "3-bromo-1-methylpyrazin-2(1H)-one," has been achieved through tele-nucleophilic substitution involving Grignard reactants and electrophiles. This method provides access to various difunctionalized pyrazinones, showcasing the compound's versatility in organic synthesis and potential for further chemical transformations (Mampuys et al., 2019).

Antimicrobial Activity

Research into pyrazinone derivatives has identified compounds with significant antibacterial and antifungal activities. For instance, a study synthesized and evaluated the antimicrobial potential of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and related compounds, indicating the broader antimicrobial applicability of brominated pyrazinone structures (Pundeer et al., 2013).

Cytotoxicity and Antitumor Activity

Compounds structurally related to "3-bromo-1-methylpyrazin-2(1H)-one" have been synthesized and assessed for cytotoxicity against various tumor cell lines. Notably, certain derivatives exhibited selective cytotoxicity, suggesting potential applications in cancer research and therapy (Huang et al., 2017).

Insecticidal and Fungicidal Activities

The synthesis of novel pyrazinone-based compounds has led to the discovery of structures with significant insecticidal and fungicidal properties. Some derivatives have demonstrated high efficacy against agricultural pests and pathogens, offering a foundation for developing new agrochemicals (Zhang et al., 2019).

Natural Product Derivatives

Natural products research has identified pyrazinone derivatives from microbial sources, such as endophytic actinomycetes, with potential biological activities. These findings highlight the importance of natural compounds as scaffolds for developing pharmacologically active molecules (Ma et al., 2020).

Future Directions

properties

IUPAC Name |

3-bromo-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYAZFFUBLQLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methylpyrazin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)